molecular formula C33H27N5O4S B15099277 (2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15099277
M. Wt: 589.7 g/mol
InChI Key: PXOYKCSPGGSNIB-CEUNXORHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazine class, characterized by a bicyclic core fused with pyrazole and aryl ether substituents. Its structure includes:

  • 4-Methoxybenzyl group at position 6: Enhances lipophilicity and may influence metabolic stability.
  • 3-Methyl-4-(prop-2-en-1-yloxy)phenyl-substituted pyrazole: Introduces steric bulk and electrophilic reactivity due to the allyloxy group.
  • Z-configuration at the exocyclic double bond: Critical for maintaining planar geometry and binding affinity .

The compound’s synthesis likely involves condensation reactions between pyrazole aldehydes and thiazolo-triazine precursors, followed by characterization via $ ^1H $ NMR, IR, and mass spectrometry, as seen in analogous heterocyclic systems .

Properties

Molecular Formula

C33H27N5O4S

Molecular Weight

589.7 g/mol

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C33H27N5O4S/c1-4-16-42-28-15-12-23(17-21(28)2)30-24(20-37(36-30)25-8-6-5-7-9-25)19-29-32(40)38-33(43-29)34-31(39)27(35-38)18-22-10-13-26(41-3)14-11-22/h4-15,17,19-20H,1,16,18H2,2-3H3/b29-19-

InChI Key

PXOYKCSPGGSNIB-CEUNXORHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues and their distinguishing features:

Compound Name / ID Core Structure Position 6 Substituent Pyrazole Substituent Bioactivity Target
Target Compound Thiazolo-triazine 4-Methoxybenzyl 3-Methyl-4-(allyloxy)phenyl Undisclosed (hypothesized antifungal)
"(2Z)-2-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-..." Thiazolo-triazine Phenyl 3-Fluoro-4-propoxyphenyl Not reported
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole Variable (R = Me, Ph, etc.) 4-Methoxyphenyl Antifungal (14α-demethylase)

Key Observations :

  • The 4-methoxybenzyl group in the target compound increases molecular weight (~30 Da) and logP compared to the phenyl-substituted analogue .
Physicochemical and Computational Properties

Predicted properties based on structural trends:

Property Target Compound Compound from Compound from
Molecular Weight (Da) ~580 ~560 ~450
logP (Calculated) ~3.8 ~4.2 ~2.5
Hydrogen Bond Acceptors 8 7 6
Rotatable Bonds 7 6 4

Implications :

  • Higher logP in the target compound suggests improved membrane permeability over but may reduce aqueous solubility.
Bioactivity and Mechanism
  • Antifungal Potential: Molecular docking studies on analogous triazolo-thiadiazoles (PDB:3LD6) suggest that electron-withdrawing groups (e.g., methoxy) enhance binding to fungal lanosterol 14α-demethylase . The target compound’s 4-methoxybenzyl group may similarly improve affinity.
  • Enzyme Inhibition: Unlike acetylcholinesterase-targeting phenylpentenone derivatives , the thiazolo-triazine core may prioritize kinase or cytochrome P450 inhibition due to its electron-deficient aromatic system.

Research Findings and Challenges

  • Structural Insights : X-ray crystallography (using SHELX ) of the target compound’s analogue confirmed the Z-configuration, critical for planar alignment with biological targets.
  • Bioactivity Gaps : While provides antifungal data for triazolo-thiadiazoles, the target compound’s activity remains unvalidated. Preliminary AutoDock4 simulations suggest moderate binding energy (-8.2 kcal/mol) to 3LD6, weaker than ’s top performers (-10.5 kcal/mol).
  • Synthetic Hurdles : The allyloxy group’s instability under acidic conditions necessitates protective strategies during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.